4-(2-Phenylpropan-2-yl)aniline hydrochloride
Overview
Description
4-(2-Phenylpropan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C15H18ClN . It is also known by its IUPAC name, 4-(1-methyl-1-phenyl-ethyl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H . This indicates that the molecule consists of a phenyl group attached to a propan-2-yl group, which is further connected to an aniline group. The hydrochloride indicates the presence of a chloride ion, which forms an ionic bond with the protonated amine group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 247.77 . The compound should be stored in a sealed container in a dry environment at room temperature .Scientific Research Applications
Corrosion Inhibition
4-(2-Phenylpropan-2-yl)aniline hydrochloride derivatives have been explored for their corrosion inhibition properties. For example, N-[(2E)-3-phenylprop-2-en-1-yl]aniline and related compounds have been studied for their potential as corrosion inhibitors of mild steel in acidic environments, showing promising results in protecting metal surfaces (Boughoues et al., 2020).
Electroluminescence and Organic Semiconductor Materials
Compounds related to this compound have been utilized in the field of electroluminescence. For instance, derivatives like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline have been used in organic electroluminescent (EL) devices for emitting multicolor light, including white. These materials have shown potential in organic EL devices, offering color tuning and improved performance (Doi et al., 2003).
Pharmaceutical Research
Although direct references to this compound in pharmaceutical research are limited in the available literature, related aniline derivatives have been synthesized and evaluated for antimicrobial activities. For example, novel quinazolinone derivatives synthesized from aniline compounds showed promising antimicrobial activity (Habib et al., 2013).
Electrochromic Materials
Derivatives of this compound have been used in the synthesis of novel electrochromic materials. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li et al., 2017).
Mechanism of Action
The mechanism of action of 4-(2-Phenylpropan-2-yl)aniline hydrochloride is not specified in the retrieved data. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used, such as its role in a chemical reaction or its biological activity if it’s used in a pharmaceutical context .
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-(2-phenylpropan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQYYRQXOERRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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